1H-Indol-1-acetic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-5-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)carbonyl)-

Description

Properties

IUPAC Name |

2-[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-2-oxo-3,3-diphenylindol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N4O5/c1-22-30(32(42)38(36(22)2)26-16-10-5-11-17-26)35-31(41)23-18-19-28-27(20-23)34(24-12-6-3-7-13-24,25-14-8-4-9-15-25)33(43)37(28)21-29(39)40/h3-20H,21H2,1-2H3,(H,35,41)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVQEGQLWLVCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)N(C(=O)C4(C5=CC=CC=C5)C6=CC=CC=C6)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143377 | |

| Record name | 1H-Indol-1-acetic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-5-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)carbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100549-95-9 | |

| Record name | 1H-Indol-1-acetic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-5-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100549959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-1-acetic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-5-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)carbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1H-Indol-1-acetic acid derivatives, particularly those with complex structures like 2,3-dihydro-3,3-diphenyl-2-oxo and pyrazole moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of the compound 1H-Indol-1-acetic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-5-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)carbonyl)-.

Chemical Structure

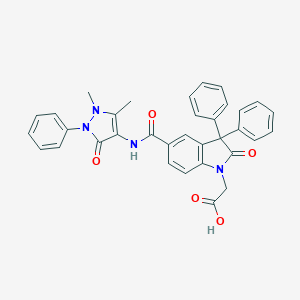

The compound is characterized by its indole and pyrazole frameworks, which are known for their ability to interact with biological targets. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate indole derivatives with hydrazine and various acylating agents. For instance, the reaction of indole derivatives with hydrazine yields hydrazone intermediates that can be further cyclized to form the desired pyrazole structures.

Antimicrobial Activity

Studies have shown that derivatives of indole exhibit significant antimicrobial properties. For example, the synthesized compounds from indole derivatives demonstrated high activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

Anticancer Properties

Research indicates that similar indole-based compounds possess antiproliferative effects against cancer cell lines. A notable study demonstrated that certain pyrazole derivatives derived from indoles exhibited cytotoxicity against MKN-45 gastric adenocarcinoma cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MKN-45 | 10 |

| A549 | 15 |

Anti-inflammatory Effects

Indole derivatives have also been linked to anti-inflammatory activities. The compound was found to inhibit pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, a series of indole derivatives were tested for their antimicrobial efficacy. The results indicated that modifications on the indole ring significantly enhanced activity against both gram-positive and gram-negative bacteria.

Case Study 2: Anticancer Mechanisms

A recent study explored the anticancer mechanisms of a related pyrazole derivative in vitro. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Scientific Research Applications

Synthesis Strategies

The synthesis of this compound often involves multicomponent reactions (MCRs), which are favored for their efficiency and ability to generate complex molecules from simple starting materials. Recent advancements in MCRs have enabled the creation of various indole and pyrazole derivatives with enhanced bioactivity. For instance, the Knoevenagel condensation reaction is frequently employed to synthesize indole-pyrazole hybrids, showcasing high yields and diverse functionalization possibilities .

Table 1: Common Synthesis Methods for Indole-Pyrazole Derivatives

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Knoevenagel Condensation | Reaction of indoles with aldehydes and malononitrile | 85–92 |

| Rhodaelectro-Catalysis | Double dehydrogenative Heck reaction with alkenes | Varies |

| Multicomponent Reactions | Combination of multiple reactants in one pot | High |

Biological Activities

The compound exhibits a wide range of biological activities due to the synergistic effects of the indole and pyrazole components. Key therapeutic applications include:

Anticancer Activity:

Research has demonstrated that indole-containing compounds can inhibit the growth of various cancer cell lines. For example, derivatives have shown promising results against lung (A549), colorectal (HT-29), and liver (SMMC-7721) cancer cells by inducing apoptosis through various mechanisms .

Antimicrobial Properties:

Indole-pyrazole derivatives have been evaluated for their antibacterial and antifungal activities. Studies indicate that these compounds can potentiate the effects of existing antibiotics against resistant strains, thereby enhancing their therapeutic efficacy .

Anti-inflammatory Effects:

The anti-inflammatory potential of these compounds has been highlighted in several studies. They exhibit the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Therapeutic Implications

Given their diverse biological profiles, indole-pyrazole derivatives are being explored for various therapeutic applications:

Cardiovascular Diseases:

Some derivatives act as P2Y12 antagonists, which are crucial in managing thromboembolic disorders by exerting antiplatelet effects. This application is particularly relevant given the high mortality rates associated with thrombosis in modern medicine .

Neurological Disorders:

Emerging research suggests that certain indole-pyrazole compounds may possess neuroprotective properties, offering potential avenues for treating neurodegenerative diseases .

Diabetes Management:

Studies have indicated that these compounds could play a role in managing diabetes through mechanisms such as enhancing insulin sensitivity or inhibiting glucosidase activity .

Case Study 1: Anticancer Activity

A study reported the synthesis of a novel series of α-cyano indolylchalcones incorporating pyrazole moieties. These compounds demonstrated significant cytotoxicity against multiple cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Antimicrobial Efficacy

In another investigation, indole-pyrazole derivatives were screened against Gram-positive and Gram-negative bacterial strains. The results indicated a marked improvement in antimicrobial activity compared to traditional antibiotics when used in combination therapies .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4,4'-Methylenebis(3-chloro-2,6-diethylaniline)

- CAS Registry Number : 106246-33-7

- Molecular Formula : C₂₁H₂₈Cl₂N₂

- Molecular Weight : 379.37 g/mol

- Structure : Comprises two 3-chloro-2,6-diethylaniline groups linked by a methylene bridge .

Synthesis :

Produced via condensation of 3-chloro-2,6-diethylaniline with formaldehyde under inert conditions, followed by neutralization and purification .

Physical Properties :

Comparison with Structurally Similar Compounds

Reactivity and Curing Behavior

Thermal and Mechanical Properties

- MCDEA-Based Epoxies : Exhibit a Tg of 177°C, making them suitable for aerospace and automotive applications .

- DDS : Higher Tg but requires elevated curing temperatures, limiting processability .

Research Findings and Industrial Relevance

- Epoxy Blends : MCDEA’s slow reactivity facilitates phase separation in epoxy-polyetherimide blends, enhancing toughness without compromising Tg .

- PU Elastomers : Provides superior dynamic mechanical properties in cast elastomers and RIM applications .

- Regulatory Trends: Increasing adoption of MCDEA in Europe and North America due to REACH and EPA guidelines restricting MDA and MOCA .

Q & A

Q. Basic Research Focus

- FT-IR : Identify carbonyl stretches (C=O) at ~1700–1680 cm⁻¹ (indole-2-oxo) and ~1650 cm⁻¹ (pyrazole-3-oxo), with NH stretches (indole/pyrazole) at ~3400–3200 cm⁻¹ .

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.5 ppm for indole and phenyl groups) and carbonyl carbons (δ ~165–175 ppm). Use 2D experiments (HSQC, HMBC) to resolve overlapping signals .

- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion) and fragment analysis to validate the amide linkage .

What computational methods are suitable for modeling the compound’s electronic properties and reactivity?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311++G(d,p) provide accurate charge distribution maps .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with indole-binding pockets) using AutoDock Vina, focusing on the pyrazole-amide moiety’s hydrogen-bonding capacity .

- MD simulations : Study solvation effects on conformation using explicit solvent models (e.g., water, DMSO) in GROMACS .

How can X-ray crystallography confirm the stereochemistry and supramolecular assembly of this compound?

Q. Basic Research Focus

- Single-crystal growth : Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) to obtain diffraction-quality crystals .

- Data refinement : Analyze torsion angles (e.g., C5-C6-N-C in the amide linker) to confirm planarity and assess dihedral angles between indole and pyrazole planes .

- Intermolecular interactions : Identify hydrogen-bonding networks (N–H···O=C) and π-π stacking (phenyl-phenyl interactions) using Mercury software .

What strategies address low regioselectivity during functionalization of the indole and pyrazole moieties?

Q. Advanced Research Focus

- Protecting groups : Temporarily block reactive sites (e.g., indole NH with Boc groups) to direct electrophilic substitution to the 5-position .

- Catalytic systems : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling on the pyrazole ring, leveraging steric hindrance to control cross-coupling sites .

- Microwave-assisted synthesis : Enhance reaction specificity by reducing side-product formation through rapid, controlled heating .

How can conflicting bioactivity data from cell-based versus enzyme assays be reconciled?

Q. Advanced Research Focus

- Metabolic stability assays : Test compound degradation in cell culture media (e.g., LC-MS monitoring) to assess bioavailability discrepancies .

- Target engagement studies : Use CETSA (Cellular Thermal Shift Assay) to verify binding to intended enzymes in live cells .

- Membrane permeability : Measure logP values (e.g., ~3.5 via HPLC) to evaluate passive diffusion efficiency across cell membranes .

What purification techniques optimize yield and purity for this hydrophobic compound?

Q. Basic Research Focus

- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH) to separate unreacted starting materials .

- Recrystallization : Employ DMF/water mixtures (8:2 v/v) to exploit solubility differences and remove polar impurities .

- HPLC : Apply reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final polishing .

How does the electron-withdrawing diphenyl group influence the compound’s spectroscopic and reactivity profiles?

Q. Advanced Research Focus

- Reduced electron density : The diphenyl-2-oxo group deshields adjacent protons (e.g., indole C5-H in NMR) and lowers HOMO energy, increasing oxidative stability .

- Steric effects : Bulky phenyl groups restrict rotation around the C3-C3 bond, simplifying NOESY correlations in NMR .

- Impact on amide reactivity : Enhanced electrophilicity of the carbonyl group facilitates nucleophilic additions (e.g., Grignard reactions) at the oxo position .

What mechanistic insights explain side-product formation during amide coupling?

Q. Advanced Research Focus

- Competitive acylation : Overactivation of the carboxylic acid (indole-1-acetic acid) generates reactive intermediates prone to hydrolysis or dimerization .

- Base-sensitive intermediates : Sodium bicarbonate in aqueous workup may deprotonate the pyrazole NH, leading to retro-amide reactions. Use milder bases (e.g., Et₃N) .

- Byproduct identification : LC-MS tracking of reaction aliquots identifies premature cyclization products (e.g., oxazolones) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.